

# Spectroscopic Data of Affinine: A Technical Guide

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## Compound of Interest

Compound Name: Affinine

Cat. No.: B1238560

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## Introduction

**Affinine** is a monoterpene indole alkaloid belonging to the vobasine family. It is primarily isolated from various species of the *Tabernaemontana* genus (formerly *Peschiera*), notably *Tabernaemontana affinis* (previously *Peschiera affinis*). The structural elucidation and characterization of **Affinine** rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a comprehensive overview of the key spectroscopic data for **Affinine**, along with the experimental protocols typically employed for their acquisition.

## Chemical Structure

IUPAC Name: (2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one  
Molecular Formula:  $C_{20}H_{24}N_2O_2$   
Molar Mass: 324.42 g/mol

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Affinine**, compiled from peer-reviewed literature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Affinine** ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.50 - 7.00	m	-	Ar-H
5.35	q	6.8	H-19
4.15	s	-	H-21
3.80	d	11.0	H-17a
3.55	d	11.0	H-17b
3.40	m	-	H-3, H-5
2.60	s	-	N-CH <sub>3</sub>
2.45	s	-	C-CH <sub>3</sub>
1.65	d	6.8	H-18

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Affinine** ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Carbon Atom
183.5	C-2
145.0	C-13
136.5	C-8
128.0	C-11
121.5	C-10
119.8	C-9
118.0	C-20
110.0	C-12
68.0	C-17
65.5	C-21
60.0	C-5
54.0	C-3
42.0	C-16
38.0	N-CH <sub>3</sub>
35.0	C-15
30.0	C-14
25.0	C-6
20.0	C-19
12.5	C-18

## Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for **Affinine**

m/z	Relative Intensity (%)	Proposed Fragment
324	-	$[M]^+$
309	-	$[M - CH_3]^+$
295	-	$[M - C_2H_5]^+$
253	-	$[M - C_4H_5O]^+$
194	-	$[C_{13}H_{10}N_2]^+$
130	-	$[C_9H_8N]^+$

Note: The molecular ion peak  $[M]^+$  is observed at m/z 324, consistent with the molecular formula  $C_{20}H_{24}N_2O_2$ .

## Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for **Affinine** (KBr)

Wavenumber (cm <sup>-1</sup> )	Functional Group
3400	O-H (hydroxyl)
3250	N-H (indole)
2950	C-H (aliphatic)
1680	C=O (amide)
1620	C=C (aromatic)
1460	C-H (bending)

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **Affinine**, based on standard methodologies for natural product characterization.

## NMR Spectroscopy

Sample Preparation: A sample of purified **Affinine** (5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

$^1\text{H}$  NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 10-15 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.

$^{13}\text{C}$  NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

## Mass Spectrometry

Instrumentation: Electron Ionization Mass Spectrometry (EI-MS) is typically performed using a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass

spectrometer.

EI-MS Protocol:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 50-500.
- Sample Introduction: The sample is introduced via a direct insertion probe or after separation on a GC column. The sample is heated to ensure volatilization.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

## Infrared Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation (KBr Pellet Method):

- A small amount of dry **Affinine** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

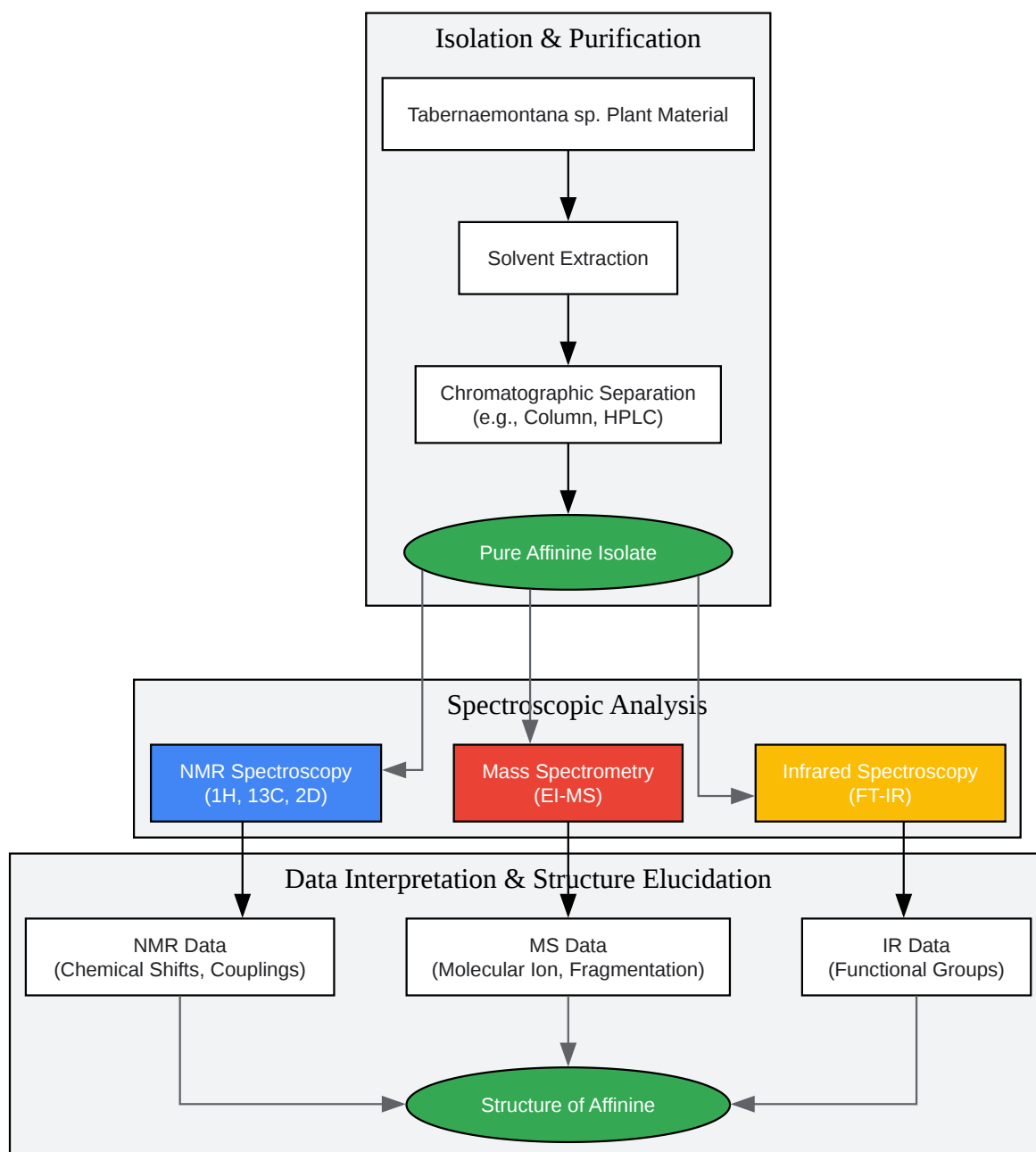
Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

- A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the **Affinine** molecule.

## Visualization of Spectroscopic Analysis Workflow



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Caption: Workflow for the isolation and spectroscopic characterization of **Affinine**.



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